Chaetomellic Acid A Anhydride

描述

属性

IUPAC Name |

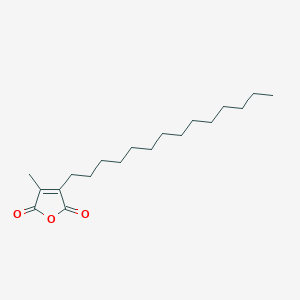

3-methyl-4-tetradecylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXAAHDAKIGAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471140 | |

| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150240-39-4 | |

| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

The palladium-catalyzed route, first reported by Yoshimitsu et al. (2008), remains the gold standard for CAAA synthesis. This four-step process begins with methyl propionate and achieves an overall yield of 61% (Scheme 1). The critical step involves a palladium-catalyzed carboxylation under Cacchi conditions, which avoids the use of pressurized carbon monoxide (CO) gas by generating CO in situ from acetic formic anhydride.

Scheme 1: Synthetic Pathway for CAAA via Pd Catalysis

-

Aldol Condensation : Methyl propionate reacts with pentadecanal under LDA-mediated conditions to form β-hydroxy ester 16 (90% yield).

-

Oxidation : PCC oxidation converts 16 to β-keto ester 17 (93% yield).

-

Triflation : Treatment with NaH and triflic anhydride yields (Z)-β-carbomethoxyalkenyl triflate 18 (84% yield).

-

Carboxylation-Cyclization : Pd(OAc)₂ catalyzes CO insertion, followed by cyclization to CAAA (87% yield).

Mechanistic Insights

The carboxylation step proceeds via a mixed acetic anhydride intermediate (Figure 3). Palladium(0) facilitates oxidative addition of the enol triflate, followed by CO insertion generated from acetic formic anhydride. Acylpalladium intermediate 12 undergoes deacetylation to form maleic half-ester 14 , which cyclizes spontaneously to CAAA. Notably, this reaction occurs at room temperature, contrasting with traditional Pd-catalyzed carboxylations requiring elevated temperatures.

Table 1: Substrate Scope of Pd-Catalyzed Carboxylation

| Entry | Substrate (n) | Reaction Time | Product (Yield) |

|---|---|---|---|

| 1 | n = 1 | 1.5 h | 9a (79%) |

| 2 | n = 2 | 9.5 h | 8b (86%) |

| 3 | n = 3 | 50 min | 8c (82%) |

| 4 | n = 4 | 55 min | 8d (90%) |

Key observation: Larger ring substrates (n = 3–4) exhibit faster reaction times and higher yields due to reduced steric strain during cyclization.

Copper-Catalyzed Radical Cyclization

Novel Methodology

A 2012 study introduced a copper-catalyzed radical cyclization (RC) approach for synthesizing CAAA analogues. This method employs (Z)-3-(2,2-dichloropropanamido)acrylic acid as a precursor, leveraging copper’s ability to mediate single-electron transfers (SETs) for constructing the maleic anhydride core.

Scheme 2: Radical Cyclization Pathway

Table 2: Comparative Analysis of Pd vs. Cu Methods

Critical Evaluation of Methodologies

Efficiency and Scalability

The Pd-catalyzed method excels in yield and operational simplicity, making it suitable for large-scale synthesis. However, the reliance on acetic formic anhydride—a potential CO source—races safety concerns in industrial settings. In contrast, the Cu-catalyzed approach eliminates CO but requires higher temperatures and offers inferior yields for the parent compound.

化学反应分析

Palladium-Catalyzed Carboxylation

-

Reagents : Pd(OAc)₂, LiCl, Ac₂O, HCO₂Na, iPr₂NEt in DMF at room temperature

-

Mechanism : CO generated in situ from acetic formic anhydride inserts into the Pd–C bond of the triflate intermediate, forming a mixed acetic anhydride that cyclizes to the maleic anhydride (Table 1) .

Table 1 : Carboxylation of cyclic β-carbomethoxyalkenyl triflates

| Substrate (n) | Reaction Time | Product (Yield) |

|---|---|---|

| 7a (n=1) | 1.5 h | 9a (79%) |

| 7b (n=2) | 9.5 h | 8b (86%) |

| 7c (n=3) | 50 min | 8c (82%) |

| 7d (n=4) | 55 min | 8d (90%) |

Acetic Anhydride-Induced Cyclization

This method is efficient for gram-scale synthesis .

Radical Cyclization

A three-step route from 2,2-dichloropalmitic acid employs atom transfer radical cyclization (ATRC) to form a trichloropyrrolidin-2-one intermediate, which rearranges stereospecifically to the anhydride .

Hydrolysis and pH-Dependent Reactivity

The anhydride reversibly hydrolyzes to its bioactive dicarboxylate form under aqueous conditions:

Base-Catalyzed Hydrolysis

At pH 7.5, the anhydride ring opens to form the dianionic dicarboxylate 2 , the active PFTase inhibitor :

Kinetics : Hydrolysis is rapid (<1 h under physiological conditions) .

Acid-Catalyzed Rehydration

In acidic media, the dicarboxylate reverts to the anhydride, enabling purification and storage in anhydrous form .

Reactivity with Nucleophiles

The electron-deficient maleic anhydride core undergoes nucleophilic acyl substitutions (Table 2):

Table 2 : Nucleophilic reactions of chaetomellic acid A anhydride

| Nucleophile | Product | Conditions |

|---|---|---|

| H₂O | Dicarboxylic acid | Aqueous, pH 7.5 |

| ROH | Half-ester | Pyridine, RT |

| RNH₂ | Monoamide | Et₂O, 0°C |

Esterification

Reaction with alcohols (e.g., methanol) yields monoesters:

Methanolysis proceeds in 62% yield under mild conditions .

Aminolysis

Primary amines form monoamides, while secondary amines require elevated temperatures :

Stability and Degradation Pathways

-

Thermal Stability : Stable at ≤3°C but decomposes above 80°C .

-

Photochemical Degradation : UV exposure induces dimerization via [2+2] cycloaddition, forming cyclobutane derivatives .

-

Oxidative Resistance : The saturated alkyl chain minimizes oxidation, unlike unsaturated analogues .

Comparative Synthetic Routes

Table 3 : Efficiency of synthetic methods

This compound’s reactivity is defined by its maleic anhydride core, enabling tailored modifications for drug development. Its pH-dependent hydrolysis and nucleophilic acyl substitutions underpin its role as a prodrug for PFTase inhibition, while diverse synthetic routes support structural optimization .

科学研究应用

Chaetomellic Acid A Anhydride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

作用机制

The mechanism of action of Chaetomellic Acid A Anhydride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

相似化合物的比较

Structural Comparison

CAA belongs to a class of bioactive maleic anhydride derivatives, which share a 2,5-furandione core but differ in substituents and biological targets:

Key Structural Insights :

- The alkyl chain length (C₁₄ in CAA vs. C₁₆ in Chaetomellic B) influences lipophilicity and membrane permeability, affecting bioavailability .

- Phomoidride B ’s complex polyketide structure enhances potency but complicates synthesis compared to CAA’s simpler alkyl-substituted core .

- Tautomycin diverges functionally, targeting phosphatases instead of FTase, highlighting the role of substituents in target specificity .

Comparative Analysis :

- The Ni-catalyzed method (70% yield, 2 steps) outperforms traditional routes in efficiency .

- Pd-mediated approaches balance scalability and yield but require specialized catalysts .

- Grignard-based syntheses enable structural diversification (e.g., farnesyl-modified analogues) but involve multi-step protocols .

生物活性

Chaetomellic Acid A Anhydride, a derivative of Chaetomellic Acid A, is recognized for its significant biological activities, particularly as an inhibitor of farnesyl protein transferase (FPTase). This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound (3-Methyl-4-tetradecyl-2,5-furandione) features a complex structure typical of acid anhydrides, characterized by two acyl groups bonded to the same oxygen atom. Its molecular formula is , and it is known for its reactivity in biochemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.42 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Unstable under basic conditions; hydrolyzes to dicarboxylate anion |

Target Enzyme: The primary target of this compound is farnesyl protein transferase (FPTase), which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways, particularly the Ras signaling pathway.

Mode of Action: The compound inhibits FPTase activity by binding to its active site, preventing the farnesylation of target proteins. This inhibition disrupts the Ras signaling pathway, which is vital for cell growth and differentiation.

Biological Activity

Research has demonstrated that this compound exhibits potent biological activity against various enzymes and cellular processes:

- Inhibition of FPTase: The compound has shown IC50 values of 55 nM against human FPTase and 225 µM against yeast FPTase, indicating a strong selectivity towards human enzymes .

- Impact on Cellular Processes: By inhibiting FPTase, this compound affects cellular signaling pathways that are critical in cancer progression and other diseases.

Case Study: Inhibition of Ras Signaling

In a study assessing the effects of this compound on cellular models, it was found that treatment resulted in decreased levels of active Ras proteins. This led to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods: The compound can be synthesized through various methods, including alkylation reactions and radical cyclization techniques. One efficient approach involves the use of maleic anhydride derivatives as precursors .

- Biochemical Studies: Research indicates that the compound's interaction with cytochrome P450 enzymes suggests it may also modulate drug metabolism, impacting pharmacokinetics.

- Therapeutic Potential: Given its ability to inhibit FPTase and affect the Ras signaling pathway, this compound is being explored for therapeutic applications in cancer treatment and metabolic disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chaetomellic Acid A | Natural product with antimicrobial properties | |

| Acetic Anhydride | Commonly used in esterification reactions | |

| Succinic Anhydride | Used as a building block in organic synthesis | |

| Maleic Anhydride | Important intermediate in chemical synthesis |

This compound stands out due to its specific biological activities related to FPTase inhibition and its structural complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。